1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with a 3-chloro-4-methylphenyl group and a 3,4-dimethoxyphenylethyl group
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-14-4-6-16(11-18(14)23)28-22-17(12-27-28)21(25-13-26-22)24-9-8-15-5-7-19(29-2)20(10-15)30-3/h4-7,10-13H,8-9H2,1-3H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTDLCYJISKTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC(=C(C=C4)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chloro-4-methylphenyl and 3,4-dimethoxyphenylethyl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
The biological activity of this compound has been assessed in several studies, particularly focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds with a similar structural framework can exhibit significant anticancer effects. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in tumor growth. The proposed mechanism often involves the inhibition of critical pathways related to cell division and metabolism.
A notable study evaluated the cytotoxicity of related compounds against human cancer cell lines, revealing promising results that suggest this compound may also possess similar properties. The docking studies indicated effective binding to target proteins associated with cancer cell survival and proliferation.
Case Studies
Several case studies have explored the applications of this compound:
- Anticancer Research : A study published in a peer-reviewed journal assessed the anticancer properties of structurally similar pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models.
- Antitubercular Activity : Research focusing on substituted pyrazolo[3,4-d]pyrimidines showed promising results against Mycobacterium tuberculosis, suggesting that this compound could be further evaluated for similar applications.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine would depend on its specific application. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied and the nature of the interaction between the compound and its target .
Comparison with Similar Compounds
Similar compounds to 1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications.
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through a series of reactions involving chloromethylation and subsequent coupling with substituted phenyl groups. The general synthetic pathway may include:
- Formation of the pyrazole core : Utilizing 1H-pyrazole as a building block.
- Chlorination : Introducing the chloro group at the 3-position.
- Alkylation : Attaching the dimethoxyphenyl ethyl group through nucleophilic substitution.
The biological activity of pyrazolo[3,4-d]pyrimidines is often linked to their ability to inhibit specific kinases involved in cell signaling pathways. These compounds can act as ATP-competitive inhibitors, affecting pathways that regulate cell proliferation and survival.
Biological Activity
Research indicates that compounds within this class exhibit significant anticancer and anti-inflammatory properties. Notably:
- Anticancer Activity : Studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range (e.g., 0.07 μM for some derivatives) . The mechanism often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
A selection of relevant studies highlights the efficacy and potential applications of this compound:
| Study | Compound | Activity | IC50 Value | Cell Line |
|---|---|---|---|---|
| Xia et al. (2022) | Pyrazolo derivative | Antitumor | 49.85 μM | A549 (lung cancer) |
| Fan et al. (2022) | Pyrazolo derivative | Cytotoxicity | 0.95 nM | NCI-H460 (lung cancer) |
| Zheng et al. (2022) | Pyrazolo derivative | Cell inhibition | 1.30 μM | NCI-60 panel |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
